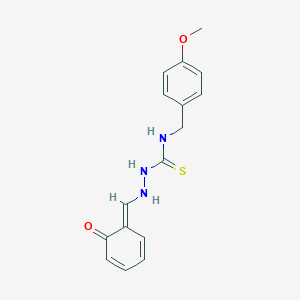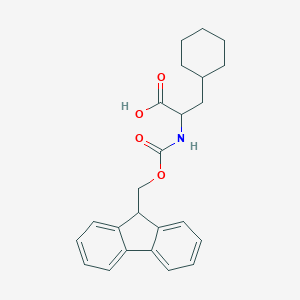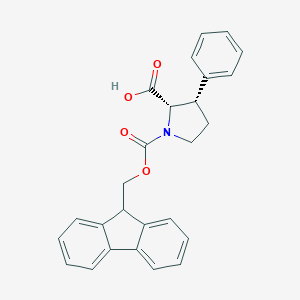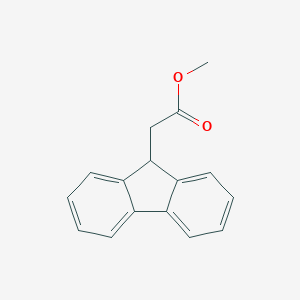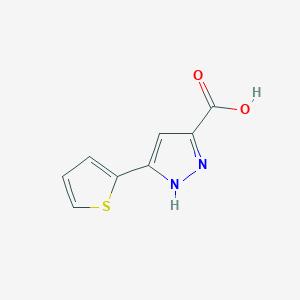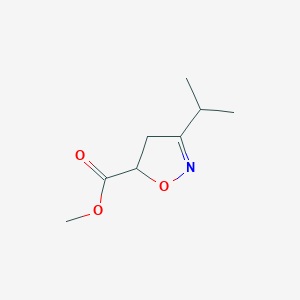
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as MDO, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound has been synthesized using various methods, and its potential as a drug candidate has been investigated by researchers.
Mécanisme D'action
The mechanism of action of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body, such as acetylcholinesterase. This inhibition leads to an increase in the concentration of certain neurotransmitters in the brain, which can have various effects on the body.
Effets Biochimiques Et Physiologiques
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have various biochemical and physiological effects on the body. It has been found to inhibit acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can have various effects on the body, including improved cognitive function. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have anti-inflammatory activity, which can reduce inflammation in the body and potentially treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to have various potential applications in the field of medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study its effects on the body.
Orientations Futures
There are several future directions for the research on Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been found to inhibit acetylcholinesterase. Another direction is to investigate its potential as an anti-cancer agent, as it has exhibited cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been synthesized using different methods, including the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride and sodium methoxide. Another method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalate and paraformaldehyde in the presence of acetic acid. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use as a drug candidate in various scientific research studies. One study found that Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another study investigated the compound's potential as an anti-cancer agent, and found that it exhibited cytotoxic activity against cancer cells. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase.
Propriétés
IUPAC Name |
methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLABALBWZOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


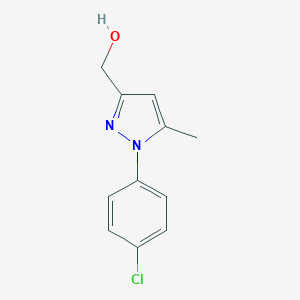

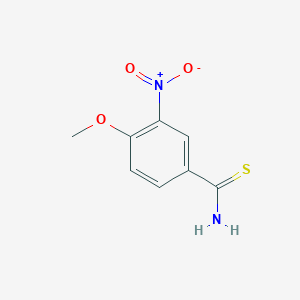
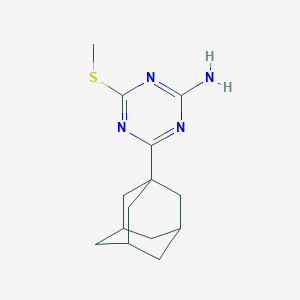
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
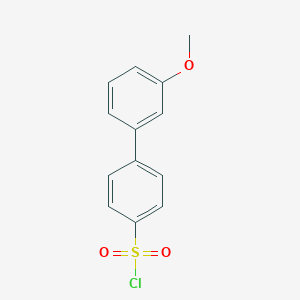
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
